REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([NH2:13])=[C:6]([F:14])[C:5]=1F.[F:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[NH2:24]>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([NH2:13])=[C:6]([F:14])[C:5]=1[NH:24][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[F:17]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])N)F)F)=O
|
Name
|
|
Quantity
|
6.24 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)N
|
Name
|
xylenes
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 140° C. under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 6 days
|
Duration
|
6 d
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a silica gel plug
|
Type
|
WASH
|
Details
|
eluting with methylene chloride (1L)
|
Type
|
CUSTOM
|
Details
|
to give an orange filtrate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
triturated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to yield a bright yellow solid
|
Type
|
CUSTOM
|
Details
|
The yellow solid is collected
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])N)F)NC1=C(C=CC=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |